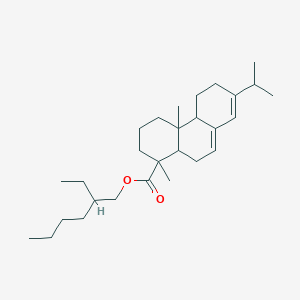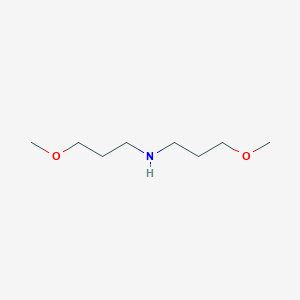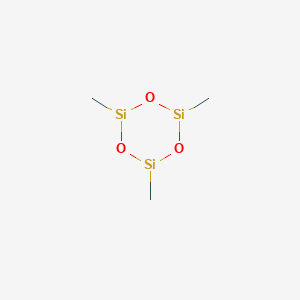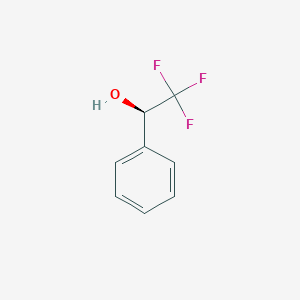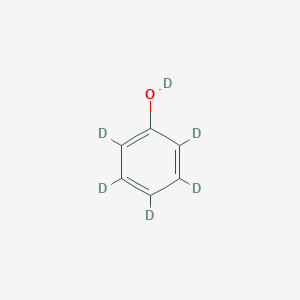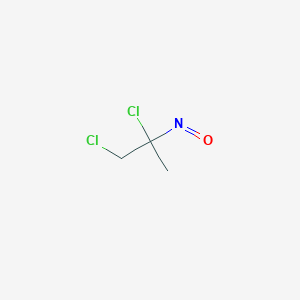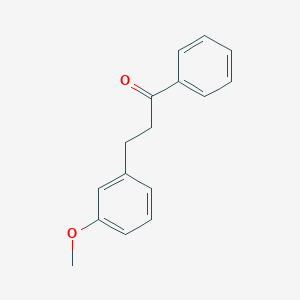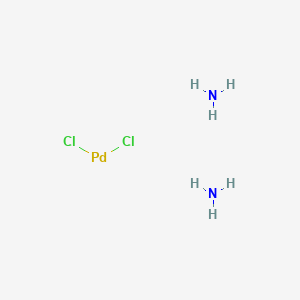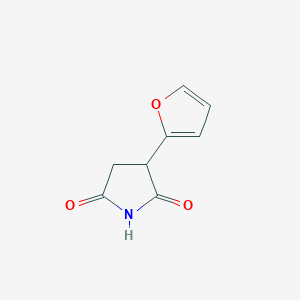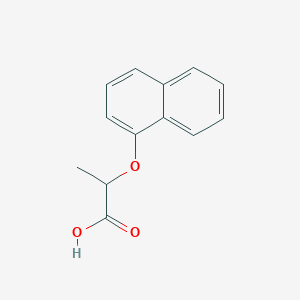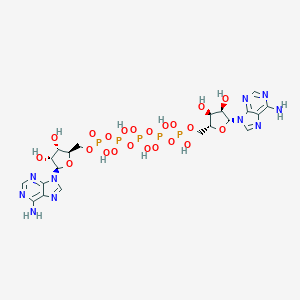
Bis(adenosine)-5'-pentaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(adenosine)-5'-pentaphosphate (Ap5A) is a naturally occurring molecule that is synthesized by bacteria, yeast, and mammals. It is a dinucleotide consisting of two adenosine monophosphates linked by a 5'-5' phosphodiester bond. Ap5A has been found to play a crucial role in various cellular processes, including energy metabolism, DNA repair, and stress response.
Applications De Recherche Scientifique
1. Role in Sensory Neurons
Bis(adenosyl-5')tetraphosphate and bis(adenosyl-5')pentaphosphate function as partial agonists of ATP receptors in rat sensory neurons. They activate currents significantly lower than the maximum ATP-activated currents (Marchenko, Obukhov, Volkova, & Tarusova, 1988).
2. Stereochemistry in Enzymatic Reactions
Bis(adenosine)-5'-pentaphosphate plays a role in understanding the stereochemistry of enzymatic reactions, such as those involving snake venom phosphodiesterase (Burgers, Eckstein, & Hunneman, 1979).
3. Inhibition of Ribonuclease A
Adenosine and uridine 5'-tetra- and 5'-pentaphosphates, including bis(adenosine)-5'-pentaphosphate, are effective inhibitors of ribonuclease A (RNase A), an enzyme crucial in RNA metabolism (Shepard, Windsor, Raines, & Cummins, 2019).
4. Applications in Biochemical Sensing
Bis(adenosine)-5'-pentaphosphate is utilized in the development of molecularly imprinted polymers for the determination of adenosine-5'-triphosphate (ATP), indicating its potential in biochemical sensing technologies (Huynh et al., 2013).
5. Role in Nucleoside Phosphorylation
It has applications in the field of nucleoside phosphorylation, providing insights into the mechanisms of nucleoside and nucleotide kinases (Bone, Cheng, & Wolfenden, 1986).
6. Catabolism in Yeast
Bis(adenosyl) tetraphosphate, a related compound, plays a role in the catabolism of bis(5'-nucleosidyl) tetraphosphates in Saccharomyces cerevisiae, indicating its importance in microbial metabolism (Plateau, Fromant, Schmitter, & Blanquet, 1990).
7. Interaction with Adenosine Receptors
Bis(adenosin-N6-yl)alkanes, similar in structure to bis(adenosine)-5'-pentaphosphate, show interaction with adenosine receptors, which are significant in various physiological processes (Chen & McLennan, 1993).
8. Inhibitory Effects on Enzymes
It acts as an inhibitor in certain enzymatic reactions, such as inhibition of adenylate kinase, highlighting its potential in studying enzyme kinetics and regulation (Vanderlijn, Barrio, & Leonard, 1979).
Propriétés
Numéro CAS |
14220-10-1 |
|---|---|
Nom du produit |
Bis(adenosine)-5'-pentaphosphate |
Formule moléculaire |
C20H29N10O22P5 |
Poids moléculaire |
916.4 g/mol |
Nom IUPAC |
bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
OIMACDRJUANHTJ-XPWFQUROSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Autres numéros CAS |
41708-91-2 |
Synonymes |
Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



